Methyl 4-(furan-2-yl)-2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate
Description
Methyl 4-(furan-2-yl)-2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a methyl carboxylate group at position 3, a furan-2-yl moiety at position 4, and a sulfanylacetyl amino linker connected to a 4-methylquinoline group at position 2.
Properties
IUPAC Name |
methyl 4-(furan-2-yl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S2/c1-13-10-19(23-16-7-4-3-6-14(13)16)29-12-18(25)24-21-20(22(26)27-2)15(11-30-21)17-8-5-9-28-17/h3-11H,12H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJVOWARKGQBCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=C(C(=CS3)C4=CC=CO4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(furan-2-yl)-2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate is a complex organic compound that incorporates multiple pharmacophoric elements, including a furan ring, a thiophene ring, and a quinoline moiety. This compound is of significant interest due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the existing literature on the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 448.6 g/mol. The structure consists of:
- Furan Ring : Contributes to the compound's reactivity and biological activity.
- Thiophene Ring : Known for its role in various medicinal chemistry applications.
- Quinoline Moiety : Associated with diverse pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including those similar to this compound. For instance, compounds with quinoline structures have shown significant inhibition against various cancer cell lines. In vitro studies reported IC50 values indicating potent growth inhibition in leukemia cell lines such as MV4;11 and MOLM-13 .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | MV4;11 | 6.6 |
| Compound B | MOLM-13 | 5.1 |
Antimicrobial Activity
Quinoline derivatives have also been evaluated for their antimicrobial properties. Some studies reported that modifications in the structure significantly enhance antibacterial and antifungal activities. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) in the low µg/mL range .
Table 2: Antimicrobial Activity
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Compound C | E. coli | 3.90 |
| Compound D | S. aureus | 7.81 |
Anti-inflammatory Activity
The anti-inflammatory effects of compounds containing quinoline and thiophene rings have been attributed to their ability to inhibit cyclooxygenase enzymes (COX) and reduce nitric oxide production in macrophages . Studies on similar compounds demonstrated effective inhibition of LPS-stimulated nitric oxide production, suggesting a mechanism involving the suppression of iNOS expression.
Case Studies
- Case Study on Anticancer Efficacy : A study investigated the effects of a series of quinoline derivatives on cell proliferation in cancer models, revealing that structural modifications led to enhanced anticancer activity through increased binding affinity to target proteins involved in cell growth regulation .
- Case Study on Antimicrobial Properties : Another research focused on evaluating the antibacterial efficacy of synthesized quinoline derivatives against clinical isolates, demonstrating that certain substitutions significantly improved their potency against resistant strains .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis in acidic or alkaline media to yield the corresponding carboxylic acid. This reaction is critical for generating water-soluble derivatives for biological testing.
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Conditions :
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Acidic: 1M HCl, reflux (6–8 hrs)
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Alkaline: 1M NaOH, 60°C (4–6 hrs)
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-
Outcome :
Hydrolysis proceeds with >85% yield under alkaline conditions due to enhanced nucleophilic attack by hydroxide ions .
Nucleophilic Substitution at the Thioether Group
The sulfanyl (-S-) group attached to the quinoline moiety participates in nucleophilic substitution reactions, particularly with alkyl halides or aryl boronic acids.
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Example Reaction :
Reaction with benzyl bromide in DMF at 80°C for 12 hrs produces a benzyl-thioether derivative. -
Catalyst : Triethylamine (10 mol%)
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Yield : ~70%.
Oxidation of Thioether to Sulfone
The thioether linkage is oxidized to a sulfone using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA).
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Conditions :
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30% H₂O₂, acetic acid, 50°C (24 hrs)
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mCPBA (2 eq.), CH₂Cl₂, 25°C (12 hrs)
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Outcome :
Sulfone formation is quantitative with mCPBA but requires rigorous purification .
Cycloaddition Reactions
The furan and thiophene rings engage in Diels-Alder reactions with dienophiles like maleic anhydride.
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Conditions :
Toluene, 110°C, 48 hrs. -
Outcome :
Forms bicyclic adducts with moderate regioselectivity (55–60% yield).
Suzuki-Miyaura Coupling
The quinoline ring undergoes palladium-catalyzed cross-coupling with aryl boronic acids.
| Condition | Catalyst System | Yield |
|---|---|---|
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃, DME/H₂O (3:1), 80°C | 65% |
| Pd(OAc)₂/XPhos (2.5 mol%) | Cs₂CO₃, dioxane, 100°C | 78% |
This reaction modifies the quinoline moiety to enhance binding affinity in pharmacological studies.
Reduction of the Amide Bond
The acetyl amino group is reduced to a methylene amine using lithium aluminum hydride (LiAlH₄).
-
Conditions :
LiAlH₄ (4 eq.), THF, reflux (8 hrs). -
Outcome :
Partial reduction occurs (~40% yield), with competing side reactions at the ester group.
Hydrogenation of Aromatic Rings
Catalytic hydrogenation selectively saturates the furan or thiophene rings.
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Conditions :
H₂ (50 psi), 10% Pd/C, ethanol, 25°C. -
Outcome :
Thiophene reduces faster than furan due to sulfur’s electron-withdrawing effect .
Key Structural Insights from PubChem Data :
-
SMILES :
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=C(C(=CS3)C4=CC=CO4)C(=O)OC -
Reactive Sites :
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Ester (-COOCH₃)
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Thioether (-S-CH₂-CO-NH-)
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Furan/thiophene π-systems
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Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-(4-chlorophenyl)-2-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]thiophene-3-carboxylate
- Structural Differences :
- The thiophene ring at position 4 is substituted with a 4-chlorophenyl group instead of a furan-2-yl group.
- The ester group is ethyl rather than methyl.
- Molecular Properties :
- Molecular formula: C₂₅H₂₁ClN₂O₃S₂ vs. C₂₁H₁₈N₂O₄S₂ (target compound).
- Molecular weight: 497.0 g/mol (vs. ~434.5 g/mol for the target, assuming similar substituents).
- Impact of Substituents :
- The ethyl ester may confer slower hydrolysis rates compared to the methyl ester in the target compound.
4-[2-({5-[(6-Chloro-2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]benzonitrile
- Structural Differences: Replaces the thiophene-quinoline system with a thiadiazole-quinazolinone scaffold. Features a benzonitrile group instead of a methyl carboxylate.
- Molecular Properties :
- Molecular formula: C₂₁H₁₅N₅O₂S₂ (higher nitrogen content).
- Functional Implications :
- The thiadiazole and quinazolinone moieties are associated with kinase inhibition and anticancer activity, suggesting divergent biological targets compared to the target compound’s quinoline-thiophene system .
2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid
- Structural Differences: Contains a furoquinoline core instead of a thiophene-quinoline hybrid. Substituted with a 4-methoxyphenyl group and a carboxylic acid terminus.
- Functional Implications :
- The carboxylic acid group enhances water solubility, contrasting with the ester-based lipophilicity of the target compound.
Triazine-Based Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
- Structural Differences: Replace the thiophene and quinoline groups with a triazine core and sulfonylurea linker.
- Functional Implications: These compounds act as acetolactate synthase (ALS) inhibitors in plants, whereas the target compound’s quinoline-thiophene system may target eukaryotic enzymes or receptors .
Comparative Data Table
Key Research Findings
- Synthetic Accessibility: Multicomponent reactions (e.g., ) are viable for synthesizing complex heterocycles, but the target compound’s sulfanylacetyl amino linker may require specialized coupling reagents .
- Biological Potential: Quinoline-thiophene hybrids are understudied but share structural motifs with known kinase inhibitors (e.g., imatinib’s quinoline core), suggesting unexplored therapeutic avenues .
Q & A
Q. What synthetic routes are commonly employed to prepare Methyl 4-(furan-2-yl)-2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate, and how is its structure confirmed?
- Methodological Answer: Synthesis typically involves multi-step reactions:
- Step 1: Formation of the thiophene-3-carboxylate core via Gewald reaction or cyclization of substituted acrylates with sulfur sources .
- Step 2: Introduction of the furan-2-yl group via cross-coupling (e.g., Suzuki-Miyaura) using palladium catalysts .
- Step 3: Coupling the sulfanylacetyl amino moiety through amide bond formation (e.g., EDC/NHS activation) .
- Characterization: Confirm structure using /-NMR (to verify substituent positions), HRMS (for molecular weight validation), and IR spectroscopy (to identify ester and amide functional groups) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer: Based on structurally similar thiophene derivatives:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (classified as irritant in analogous compounds) .
- Ventilation: Use fume hoods due to potential respiratory irritation from sulfanyl groups .
- Storage: Store in airtight containers at 2–8°C to prevent hydrolysis of the ester group .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer:
- Solubility: Likely soluble in DMSO or DMF (common for thiophene carboxylates); sparingly soluble in water. Test solubility gradients using polar/non-polar solvents .
- Stability: Monitor degradation via HPLC under acidic/alkaline conditions (pH 2–12) and at elevated temperatures (e.g., 40°C). Ester groups may hydrolyze in basic conditions, requiring neutral buffers for biological assays .
Advanced Research Questions
Q. How can reaction conditions be optimized for coupling the sulfanylacetyl amino group to the thiophene core?
- Methodological Answer:
- Catalyst Screening: Test coupling agents like HATU vs. EDC/NHS for efficiency in anhydrous DCM or DMF .
- Kinetic Monitoring: Use LC-MS to track reaction progress and optimize stoichiometry (e.g., 1.2 equivalents of sulfanylacetyl chloride) .
- Side Reactions: Mitigate disulfide formation (from sulfanyl groups) by maintaining inert atmospheres (N/Ar) .
Q. Which in vitro assays are appropriate for evaluating this compound’s bioactivity, particularly enzyme inhibition?
- Methodological Answer:
- Enzyme Assays: Use fluorogenic substrates in kinase or protease inhibition assays (e.g., ADP-Glo™ for ATPase activity) .
- Cellular Uptake: Quantify intracellular concentration via LC-MS/MS in cell lines expressing quinoline-sensitive targets (e.g., cancer models) .
- Control Experiments: Include structurally analogous compounds (e.g., without the furan moiety) to isolate the role of substituents in activity .
Q. How can molecular docking studies resolve contradictions in structure-activity relationships (SAR) for modified derivatives?
- Methodological Answer:
- Target Selection: Dock the compound into X-ray crystal structures of related enzymes (e.g., quinoline-binding kinases) using AutoDock Vina .
- Parameterization: Adjust protonation states of the sulfanyl and amino groups at physiological pH (7.4) to refine binding affinity predictions .
- Validation: Compare computational results with experimental IC values to identify discrepancies in steric or electronic effects .
Q. How should researchers address inconsistent NMR or mass spectrometry data during structural elucidation?
- Methodological Answer:
- NMR Artifacts: For split peaks in -NMR, check for residual solvents or tautomerism (common in thiophene derivatives). Use -DEPT to resolve overlapping signals .
- MS Discrepancies: If observed mass deviates from theoretical, analyze isotope patterns for sulfur (M+2 peak) or perform HRMS in positive/negative ion modes .
- Cross-Validation: Compare with literature data for methyl thiophene carboxylates (e.g., PubChem entries) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
